molecular formula C15H13N3O2S B2495138 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034345-19-0

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2495138
CAS No.: 2034345-19-0
M. Wt: 299.35
InChI Key: QPDVBGOHBMUSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new antibacterial agents. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the furan, pyridine, and thiazole intermediates through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

    Chemical Biology: Employed in the design of probes for studying cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide can be compared with other heterocyclic compounds such as:

    This compound: Similar in structure but with different substituents on the heterocyclic rings.

    Furan Derivatives: Compounds containing the furan ring, known for their antibacterial and antifungal properties.

    Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals for their diverse biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their role in various biological processes and as therapeutic agents.

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-2-6-16-13(11)12-5-3-7-20-12/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDVBGOHBMUSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.